molecular formula C25H23N3O2S B2556655 4-[4-(benzyloxy)phenyl]-6-methyl-N-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 341965-97-7

4-[4-(benzyloxy)phenyl]-6-methyl-N-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2556655
CAS No.: 341965-97-7
M. Wt: 429.54
InChI Key: LADWNMUJCIYPFJ-UHFFFAOYSA-N
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Description

4-[4-(Benzyloxy)phenyl]-6-methyl-N-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a recognized and potent inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β), a serine/threonine kinase with central roles in cellular signaling, particularly the Wnt/β-catenin pathway . Its research value is primarily in the fields of neuroscience and oncology, where GSK-3β dysregulation is implicated in disease pathogenesis. In neurological research, this compound is utilized to probe the mechanisms of neurodegenerative diseases like Alzheimer's disease , as inhibition of GSK-3β is known to reduce the hyperphosphorylation of tau protein, a key component in the formation of neurofibrillary tangles. Furthermore, in cancer research, by inhibiting GSK-3β, this compound can prevent the phosphorylation and subsequent degradation of β-catenin, leading to its accumulation and translocation to the nucleus where it acts as a transcriptional co-activator for genes involved in cell proliferation and survival. This mechanism makes it a valuable tool for investigating Wnt-driven cancers and other malignancies . The compound thus serves as a critical chemical probe for elucidating the complex physiological and pathological functions of GSK-3β and for validating it as a therapeutic target in preclinical models.

Properties

IUPAC Name

6-methyl-N-phenyl-4-(4-phenylmethoxyphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2S/c1-17-22(24(29)27-20-10-6-3-7-11-20)23(28-25(31)26-17)19-12-14-21(15-13-19)30-16-18-8-4-2-5-9-18/h2-15,23H,16H2,1H3,(H,27,29)(H2,26,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LADWNMUJCIYPFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Catalysts and Conditions

Method Catalyst Solvent/Temperature Time Yield (%) Reference
Conventional reflux HCl (concentrated) Ethanol, reflux 8–24 h 50–70
Microwave-assisted p-TSA·H₂O Solvent-free, 300 W 30–40 min 80–90
Mechanochemical None Grinding (mortar-pestle) 3–15 min 85–95

Mechanism : Acid catalysis facilitates imine formation between the aldehyde and thiourea, followed by nucleophilic attack by acetoacetanilide and cyclization to form the tetrahydropyrimidine core.

Optimization and Green Chemistry

  • Microwave Synthesis : Achieves 96% yield in 30 minutes by enhancing reaction kinetics through dielectric heating.
  • Mechanochemical Grinding : Eliminates solvents, reducing waste and energy consumption while maintaining high yields (85–95%).
  • Catalyst Comparison :
    • HCl offers shorter reaction times (8–24 h) but requires neutralization steps.
    • p-TSA·H₂O enables milder conditions and compatibility with sensitive functional groups.

Characterization and Structural Validation

Products are validated using:

  • FT-IR : Peaks at 1680–1700 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C=S).
  • ¹H NMR : Signals for benzyloxy phenyl (δ 7.2–7.4 ppm), N–H protons (δ 8.1–9.3 ppm), and methyl groups (δ 2.3–2.5 ppm).
  • Mass Spectrometry : Molecular ion peaks matching the theoretical mass (e.g., m/z 437.2 for C₂₇H₂₅N₃O₂S).

Chemical Reactions Analysis

4-[4-(benzyloxy)phenyl]-6-methyl-N-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of this compound in anticancer therapy. For instance, derivatives of similar structures have shown cytotoxic activity against various human cancer cell lines, including colon and breast cancer cells. The incorporation of sulfonamide and pyrimidine moieties is believed to enhance the biological activity of these compounds by interfering with cancer cell proliferation and inducing apoptosis .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Research indicates that derivatives with similar frameworks exhibit significant activity against bacterial strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa. These studies employed minimum inhibitory concentration (MIC) assays to determine the effectiveness of these compounds in inhibiting microbial growth .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the benzyloxy and phenyl groups can significantly influence the compound's potency against cancer and microbial targets. For example, modifications to the sulfonamide group have been linked to enhanced anticancer properties .

Case Study 1: Anticancer Evaluation

In a study focused on synthesizing new sulfonamide derivatives, compounds structurally related to 4-[4-(benzyloxy)phenyl]-6-methyl-N-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide demonstrated promising anticancer activity. The research utilized quantitative structure–activity relationship (QSAR) methods to predict the efficacy of these compounds in targeting specific cancer cell lines .

Case Study 2: Antimicrobial Assessment

Another study investigated a series of thiopyrimidine–benzenesulfonamide compounds for their antimicrobial properties. The findings revealed that specific modifications to the pyrimidine core improved antibacterial activity and reduced biofilm formation in pathogenic bacteria. This suggests that similar modifications could be beneficial for enhancing the efficacy of this compound against resistant strains .

Mechanism of Action

The mechanism of action of 4-[4-(benzyloxy)phenyl]-6-methyl-N-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfanylidene group plays a crucial role in its binding affinity and specificity. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Key Observations :

  • Benzyloxy vs.
  • Thermal Stability : Fluorophenyl derivatives exhibit higher melting points (e.g., 233–235°C for 4-fluorophenyl), suggesting stronger crystal packing due to halogen interactions .
  • Electron-Withdrawing Groups : Trifluoromethyl and chloro substituents () may enhance antimicrobial activity by modulating electronic properties .

Biological Activity

4-[4-(benzyloxy)phenyl]-6-methyl-N-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound exhibiting significant biological activity. Its structure includes a tetrahydropyrimidine backbone with various functional groups that contribute to its pharmacological properties. This article reviews the biological activities associated with this compound, focusing on its anti-inflammatory and antioxidant properties, as well as its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C27H26N2O4S, with a molecular weight of approximately 474.57 g/mol. Its structure includes:

  • Tetrahydropyrimidine core : This heterocyclic ring system is known for diverse biological activities.
  • Benzyloxy group : Contributes to the compound's solubility and interaction with biological targets.
  • Sulfanylidene moiety : Implicated in various biochemical interactions.

Anti-inflammatory Activity

Research indicates that derivatives of this compound exhibit significant anti-inflammatory properties. Key findings include:

  • Inhibition of Cyclooxygenase Enzymes : Some derivatives have shown promising results in inhibiting cyclooxygenase-2 (COX-2) enzymes, which play a crucial role in the inflammatory process. This inhibition suggests potential applications in treating inflammatory diseases.
  • Mechanism of Action : The compound's interaction with COX enzymes has been studied to understand how structural modifications can enhance efficacy. Investigations have revealed insights into binding affinities and mechanisms of action concerning inflammatory pathways.

Antioxidant Activity

The compound has also demonstrated antioxidant properties comparable to standard antioxidants like α-tocopherol. This activity is significant for protecting cells from oxidative stress-related damage, which is implicated in various diseases.

Synthesis and Derivatives

The synthesis of this compound typically involves acid-catalyzed cyclocondensation reactions between thiourea and appropriate carbonyl compounds. Variations in reaction conditions can yield different derivatives with modified biological activities.

Notable Derivatives

Compound NameStructural FeaturesUnique Attributes
Ethyl (4-benzyloxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylateSimilar tetrahydropyrimidine coreExhibits different solubility properties
Benzyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1Contains nitro group instead of benzyloxyPotentially different biological activity profile
4-Methoxy-3-methyl-N-(6-oxo-2-thioxo-tetrahydropyrimidin-4-yl) benzo[1,2-b:5,4-b']difuran-2-carboxamideDifferent core structure with difuranInvestigated for COX inhibition

These derivatives illustrate how variations in substituents can significantly influence chemical behavior and biological activity.

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds:

  • Study on MAO Inhibition : A related series of compounds featuring benzyloxy groups have been shown to selectively inhibit monoamine oxidase (MAO) types A and B. The presence of the benzyloxy group was critical for selectivity and potency against MAO-B, suggesting potential applications in neurodegenerative disorders .
  • Antioxidant Studies : Research comparing the antioxidant activities of various tetrahydropyrimidine derivatives found that certain modifications could enhance protective effects against oxidative stress, highlighting their therapeutic potential.

Q & A

Q. What synthetic methodologies are commonly employed to prepare this tetrahydropyrimidine derivative?

The compound can be synthesized via modified Biginelli reactions, utilizing thiourea derivatives, substituted benzaldehydes (e.g., 4-benzyloxybenzaldehyde), and β-keto esters under acidic conditions (e.g., HCl or Lewis acids). Solvent choice (e.g., ethanol or DMF) and temperature control (60–80°C) are critical for cyclocondensation efficiency. Post-synthetic thionation using Lawesson’s reagent or P₂S₅ introduces the sulfanylidene moiety .

Q. Which analytical techniques are essential for structural confirmation?

  • 1H/13C NMR : Assigns proton environments (e.g., NH groups at δ 9–10 ppm) and confirms the tetrahydropyrimidine core.
  • FT-IR : Identifies thione (C=S, ~1200 cm⁻¹) and carboxamide (C=O, ~1650 cm⁻¹) stretches.
  • X-ray crystallography : Resolves conformational details (e.g., boat vs. chair conformation of the tetrahydropyrimidine ring) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion).

Q. How is purity assessed, and what solvents are optimal for recrystallization?

Purity (>95%) is determined via HPLC (C18 column, acetonitrile/water mobile phase). Recrystallization in ethanol or ethyl acetate/hexane mixtures yields high-purity crystals, as demonstrated for analogous dihydropyrimidines .

Advanced Research Questions

Q. How does X-ray crystallography elucidate the sulfanylidene group’s electronic and steric effects?

Crystal structures reveal bond-length variations (C–S: ~1.68 Å) and non-covalent interactions (e.g., S···H–N hydrogen bonds), which influence molecular packing and stability. Comparative studies with oxo-analogs (C=O) show reduced planarity in thione derivatives, affecting bioactivity .

Q. What strategies improve regioselectivity during sulfanylidene introduction?

Regioselectivity is controlled by:

  • Catalyst choice : BF₃·Et₂O enhances thione formation over competing pathways.
  • Solvent polarity : Polar aprotic solvents (DMF) favor intramolecular cyclization.
  • Temperature : Lower temperatures (40–50°C) minimize side reactions .

Q. How do substituent variations (e.g., benzyloxy vs. trifluoromethyl) impact biological activity?

SAR studies on analogs indicate:

  • Electron-withdrawing groups (e.g., CF₃ in ): Enhance binding to hydrophobic enzyme pockets.
  • Benzyloxy groups : Improve metabolic stability by resisting oxidative demethylation. Systematic substitution at the 4-phenyl position, followed by enzymatic assays (e.g., kinase inhibition), identifies optimal pharmacophores .

Q. How can contradictory solubility data across studies be resolved?

Standardize solubility protocols:

  • Solvent systems : Use DMSO/PBS mixtures (1:9 v/v) for in vitro assays.
  • Dynamic light scattering (DLS) : Detect aggregation at high concentrations (>100 µM).
  • LogP determination : Compare experimental (shake-flask) vs. computational (CLOGP) values to validate hydrophobicity .

Q. What computational approaches predict target binding affinity?

  • Molecular docking (AutoDock Vina) : Models interactions with ATP-binding pockets (e.g., kinases).
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories.
  • QM/MM calculations : Evaluate charge transfer between the thione group and catalytic residues .

Q. How does the benzyloxy group influence metabolic stability in hepatic microsomes?

Incubate the compound with rat liver microsomes and NADPH cofactors. LC-MS/MS quantifies parent compound degradation. Comparative studies with deoxygenated analogs (e.g., 4-phenyl derivatives) reveal benzyloxy’s protective role against CYP450-mediated oxidation .

Q. What challenges arise in scaling synthesis for preclinical studies?

  • Catalyst recycling : Immobilize Lewis acids (e.g., ZnCl₂ on silica) to reduce waste.
  • Purification : Replace column chromatography with antisolvent crystallization (e.g., water addition to DMF).
  • Yield optimization : Use flow chemistry to enhance mixing and heat transfer for cyclocondensation .

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